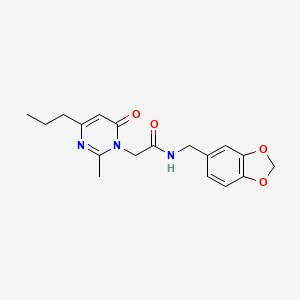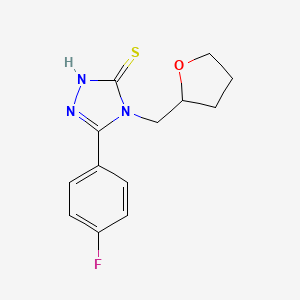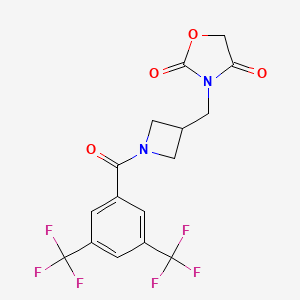![molecular formula C23H23N3O4S B2523711 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105245-82-6](/img/structure/B2523711.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis of bioactive compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the benzo[d][1,3]dioxol-5-yl group and the pyrimidinyl moiety are present in the compounds studied within these papers, suggesting relevance in the context of medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of N-substituted benzyl/phenyl carboxamides involves the formation of a pyrazolobenzothiazine ring system followed by the introduction of carboxamide side chains . Similarly, the synthesis of HIV-1 inhibitors includes the creation of a pyrimidinone core and subsequent functionalization with various substituents . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within a molecule and are essential for confirming the identity of synthesized compounds. The presence of the benzo[d][1,3]dioxol-5-yl group and the pyrimidinyl moiety in the compounds studied suggests that similar analytical methods would be applicable for the molecular structure analysis of the target compound.
Chemical Reactions Analysis
The compounds studied exhibit a range of chemical reactivities, particularly in their interactions with biological targets. For example, the carboxamides synthesized in paper were evaluated for their antioxidant activities, indicating their potential to engage in redox reactions. The anti-HIV compounds in paper were designed to inhibit the HIV-1 reverse transcriptase enzyme, which involves binding to the active site and potentially interfering with the enzyme's natural substrate. These insights into the chemical reactivity of structurally related compounds can inform the analysis of the target compound's potential biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of functional groups such as carboxamides, thioethers, and pyrimidinones can affect properties like solubility, melting point, and stability. The solid-state characterization of N-substituted acetamide derivatives, including cocrystal formation and polymorphism, provides valuable information on how molecular interactions can influence the physical properties of these compounds . This knowledge can be extrapolated to predict the behavior of the compound under various conditions.
科学的研究の応用
Heterocyclic Synthesis via Cascade Reactions
Research has shown that thioureido-acetamides are quantitatively accessible and serve as precursors for the synthesis of various heterocycles through one-pot cascade reactions. These processes are notable for their excellent atom economy and have been used to produce compounds like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which are crucial for the development of new pharmaceuticals and materials (J. Schmeyers & G. Kaupp, 2002).
Antimicrobial and Anti-Inflammatory Agents
A series of novel compounds synthesized for anti-inflammatory activity evaluation showed promising results in both in vitro and in vivo models. These compounds, utilizing similar structural motifs, have been examined for their potential as anti-inflammatory agents, highlighting the chemical's relevance in medical research (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).
A3 Adenosine Receptor Antagonists
Research into enantiomeric compounds related to the chemical structure of interest has provided insights into potential A3 adenosine receptor antagonists. These findings have implications for developing new treatments for cardiovascular diseases, demonstrating the versatility of the compound's core structure in therapeutic applications (D. Rossi et al., 2016).
Analgesic and Anti-Inflammatory Applications
Research into compounds derived from similar structural frameworks has explored their use as analgesic and anti-inflammatory agents. These studies underscore the potential pharmaceutical applications of the compound , suggesting its utility in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Antibacterial and Antifungal Activities
Further research into derivatives of the compound has demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents, indicating the compound's potential as a foundation for synthesizing new drugs to combat resistant strains of bacteria and fungi (Poonam Devi, M. Shahnaz, & D. Prasad, 2022).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-6-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-18(11-21(27)24-12-16-8-9-19-20(10-16)30-13-29-19)22(28)26-23(25-14)31-15(2)17-6-4-3-5-7-17/h3-10,15H,11-13H2,1-2H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGKNLEHNFDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

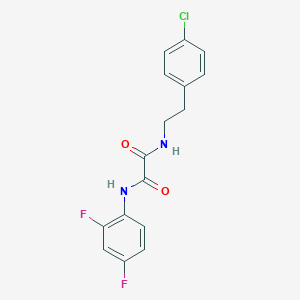

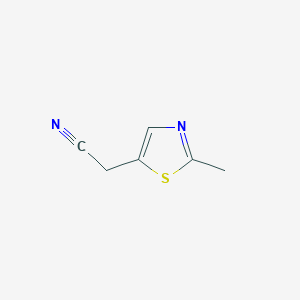
![tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2523635.png)
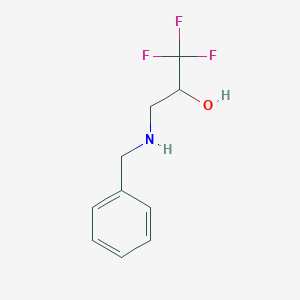
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)
![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2523643.png)
![methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2523646.png)
![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
